molecular formula C6H10O2 B6240338 2-hydroxy-2-methylcyclopentan-1-one CAS No. 55767-59-4

2-hydroxy-2-methylcyclopentan-1-one

Cat. No. B6240338
CAS RN: 55767-59-4
M. Wt: 114.1
InChI Key:
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Description

2-Hydroxy-2-methylcyclopentan-1-one (also known as MCP or methylcyclopentanone) is a cyclic ether compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a sweet, ether-like odor. MCP is used in organic synthesis to produce a variety of compounds, including pharmaceuticals, polymers, and other organic products. In addition, MCP has been used in a variety of scientific research applications, ranging from drug delivery systems to biochemical assays.

Scientific Research Applications

MCP has been used in a variety of scientific research applications, including drug delivery systems, biochemical assays, and molecular modeling. In drug delivery systems, MCP can be used to improve the solubility and stability of drugs, as well as to increase the bioavailability of drugs. MCP has also been used in biochemical assays to detect and quantify the presence of molecules in a sample. In addition, MCP has been used in molecular modeling to study the interactions between molecules and to design new drugs.

Mechanism of Action

The mechanism of action of MCP is not fully understood. However, it is believed that MCP acts as an electron acceptor, allowing for the transfer of electrons between molecules. This electron transfer can lead to the formation of new bonds and the breakdown of existing bonds. In addition, MCP can act as an enzyme inhibitor, preventing the breakdown of certain molecules.
Biochemical and Physiological Effects
MCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MCP can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. In addition, MCP has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Finally, MCP has been shown to have a variety of other physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MCP has several advantages for use in laboratory experiments. For example, MCP is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for use in research. In addition, MCP is stable and can be stored for long periods of time without degradation. Finally, MCP is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to using MCP in laboratory experiments. For example, MCP is toxic and should be handled with caution. In addition, MCP can be difficult to separate from other compounds, making it difficult to purify.

Future Directions

The future directions for MCP research are numerous. For example, further research is needed to understand the mechanism of action of MCP and its effects on biochemical and physiological processes. In addition, research is needed to develop new methods for synthesizing and purifying MCP. Finally, research is needed to develop new applications for MCP, such as drug delivery systems, biochemical assays, and molecular modeling.

Synthesis Methods

MCP can be produced from a variety of starting materials, including propylene oxide and ethylene oxide. The most common method for synthesizing MCP is the oxidation of propylene oxide in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of MCP and other byproducts, which can then be separated by distillation or other methods. Other methods for producing MCP include the oxidation of ethylene oxide, the reaction of propylene oxide with an acid, and the reaction of propylene oxide with an alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-hydroxy-2-methylcyclopentan-1-one can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "2-methylcyclopentanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylcyclopentanone to 2-methylcyclopentanol using sodium borohydride as a reducing agent in methanol solvent.", "Step 2: Oxidation of 2-methylcyclopentanol to 2-methylcyclopentanone using hydrochloric acid and sodium chlorate as oxidizing agents in water solvent.", "Step 3: Conversion of 2-methylcyclopentanone to 2-hydroxy-2-methylcyclopentan-1-one using sodium hydroxide as a base in water solvent." ] }

CAS RN

55767-59-4

Product Name

2-hydroxy-2-methylcyclopentan-1-one

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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